Superior Delta-Opioid Receptor Selectivity Ratio vs. Dermorphin and In-Class Agonists
Deltorphin C exhibits a δ-opioid receptor Ki of 0.15 nM and a δ/μ selectivity ratio of approximately 3,623, which substantially exceeds that of the μ-selective comparator dermorphin and the δ-selective alternative DPDPE . In comparative binding assays, Deltorphin C demonstrates high δ-affinity (Ki = 0.12-0.31 nM) and high δ-selectivity (Ki μ/Ki δ = 1,800-4,100) that is characteristic of the deltorphin class [1]. This selectivity ratio is 2.8-fold greater than that of DPDPE (selectivity ratio ≈1,300) when evaluated under comparable assay conditions [2].
| Evidence Dimension | δ-Opioid Receptor Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | Ki δ = 0.15 nM; Ki μ ≈ 543.7 nM; δ/μ selectivity ratio ≈ 3,623 |
| Comparator Or Baseline | Dermorphin (μ-selective, Ki μ ≈ 0.5 nM; Ki δ ≈ 200 nM; μ/δ selectivity ratio ≈ 400); DPDPE (δ-selective, Ki δ ≈ 5 nM; δ/μ selectivity ratio ≈ 1,300) |
| Quantified Difference | Deltorphin C exhibits 2.8-fold greater δ/μ selectivity than DPDPE and 9-fold greater δ/μ selectivity than dermorphin |
| Conditions | Radioligand competitive binding assays using rat brain membrane synaptosomes and CHO-K1 cell membranes expressing opioid receptors; [³H]-labeled ligands ([³H]DADLE for δ, [³H]DAGO for μ) |
Why This Matters
The 2.8-fold higher δ/μ selectivity ratio relative to DPDPE directly reduces confounding μ-receptor-mediated off-target effects in δ-opioid receptor functional studies, enabling cleaner pharmacological signal interpretation.
- [1] Lazarus LH, Wilson WE, de Castiglione R, Guglietta A. Function of negative charge in the "address domain" of deltorphins. J Med Chem. 1991;34(4):1350-1355. View Source
- [2] Erspamer V, Melchiorri P, Falconieri-Erspamer G, Negri L, Corsi R, Severini C, Barra D, Simmaco M, Kreil G. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites. Proc Natl Acad Sci U S A. 1989;86(13):5188-5192. View Source
